molecular formula C10H14O3S B2467730 (4-Ethylphenyl)methyl methanesulfonate CAS No. 263750-58-9

(4-Ethylphenyl)methyl methanesulfonate

Cat. No.: B2467730
CAS No.: 263750-58-9
M. Wt: 214.28
InChI Key: RMROGQDCELKCPK-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O3S. It is a derivative of methanesulfonic acid and is characterized by the presence of an ethyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylphenyl)methyl methanesulfonate typically involves the reaction of (4-ethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while reduction would yield an alcohol .

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .

Comparison with Similar Compounds

    Ethyl methanesulfonate: Similar in structure but lacks the phenyl ring.

    Methyl methanesulfonate: Similar in structure but lacks the ethyl group on the phenyl ring.

Uniqueness: (4-Ethylphenyl)methyl methanesulfonate is unique due to the presence of both the ethyl group and the phenyl ring, which can influence its reactivity and applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and research applications .

Properties

IUPAC Name

(4-ethylphenyl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-3-9-4-6-10(7-5-9)8-13-14(2,11)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMROGQDCELKCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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